N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine,methylester
Overview
Description
Synthesis Analysis
The synthesis of compounds like N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine, methylester, often involves the incorporation of specific amino acids and indole components. For example, the synthesis of delta-(L-alpha-amino[4,5-3H]adipyl)-L-cysteinyl-D-[4,4-3H]valine from its constituent amino acids illustrates the complexity of synthesizing compounds involving valine and other amino acids (O'sullivan et al., 1979). Similarly, the synthesis of poly(phenylacetylene)s bearing L-valine pendants demonstrates the ability to create complex polymers from simple amino acid derivatives (Cheuk et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like X-ray crystallography. For instance, the crystal structure and conformation of N-(t-Butoxycarbonyl)-L-Isoleucyl-L-Valine Methyl Ester have been elucidated, showcasing the complex conformational possibilities of valine-containing compounds (Sukumar et al., 2005).
Chemical Reactions and Properties
The chemical reactions involving N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine, methylester, and similar compounds can be varied, often including esterification, amidation, and more. The synthesis of N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide demonstrates the diverse chemical reactions amino acids can undergo, leading to compounds with significant stereoselectivity and potential applications in chromatography (Charles & Gil-av, 1980).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the application and study of these compounds. The synthesis and structural evaluation of 5-Methyl-6-acetyl substituted indole and gramine, for instance, provide insights into the crystalline structure and physical interactions within molecules, which are essential for understanding their behavior in different environments (Kukuljan et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are fundamental for developing applications. The study on N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide as a stationary phase exemplifies the importance of understanding these properties for practical applications (Charles & Gil-av, 1980).
Scientific Research Applications
Hormone-Receptor Interactions
The synthesis of biologically active molecules, such as (N-t-Butoxycarbonyl-S-acetamido-methyl-L-cysteinyl)-[1- asparagine, 5-valine]-angiotensin II, demonstrates the potential of such compounds in hormone-receptor interaction studies and the development of spin-labelled and polymer-supported derivatives (Möschler & Schwyzer, 1974).
Penicillin Biosynthesis
Research has synthesized isomers like delta-(alpha-aminoadipyl)-L-cysteinylvaline to understand their role in penicillin biosynthesis. These findings are crucial for antibiotic development and understanding microbial resistance mechanisms (Fawcett et al., 1976).
Structural Analysis of Biologically Active Conjugates
Studies like the comparison of N-(indol-3-ylacetyl)-L-valine with other synthetic inactive compounds help in understanding the structure-activity relationships in bioactive molecules, which is pivotal in drug design (Kojić-Prodić et al., 1993).
Polymer Science and Proteomimetics
Research into poly(phenylacetylene)s bearing L-valine pendants aims at developing proteomimetic polyenes. This has implications in materials science, particularly in creating polymers with specific biological functionalities (Cheuk et al., 2003).
Solid-Phase Extraction in Pharmaceuticals
The use of N-[(1-pentyl-1H-indazol-3-yl)carbonyl]valine methyl ester in solid-phase extraction demonstrates its role in identifying pharmaceutical substances, highlighting its utility in forensic toxicology and drug screening (Dvorskaya et al., 2017).
Biosynthesis of Polyesters
Studies like the production of poly(3-hydroxybutyric acid-co-3-hydroxyvaleric acid) from L-Valine by Ralstonia eutropha show the significance of such compounds in biopolymer synthesis, which can lead to biodegradable and biocompatible materials (Kimura et al., 2003).
Mechanism of Action
Target of Action
The primary target of MMB018 is the central cannabinoid (CB1) receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in several physiological processes, including pain sensation, mood, and memory .
Mode of Action
MMB018 contains the key 1-pentyl-indole structure found in potent agonists of the CB1 receptor, like JWH 018 . As an agonist, MMB018 binds to the CB1 receptor and activates it, leading to a series of cellular responses .
Biochemical Pathways
Given its similarity to other synthetic cannabinoids, it likely influences the signaling pathways associated with the cb1 receptor .
Pharmacokinetics
It’s known that synthetic cannabinoids generally have high lipid solubility, which allows them to cross the blood-brain barrier and exert their effects on the central nervous system .
Result of Action
Its activation of the cb1 receptor suggests it may have similar effects to other synthetic cannabinoids, which can include psychoactive effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MMB018. For instance, factors such as temperature and pH could potentially affect its stability and activity. Specific studies on the influence of environmental factors on mmb018 are currently lacking .
properties
IUPAC Name |
methyl (2S)-3-methyl-2-[(1-pentylindole-3-carbonyl)amino]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-5-6-9-12-22-13-16(15-10-7-8-11-17(15)22)19(23)21-18(14(2)3)20(24)25-4/h7-8,10-11,13-14,18H,5-6,9,12H2,1-4H3,(H,21,23)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVHYVWQBVNONJ-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201341895 | |
Record name | Methyl N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201341895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1971007-97-2 | |
Record name | MMB-018 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201341895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MMB-018 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V3HAX6RM7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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